2-[4-(trifluoromethoxy)phenyl]ethanethioamide
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Overview
Description
2-[4-(trifluoromethoxy)phenyl]ethanethioamide is an organic compound with the molecular formula C9H8F3NOS and a molecular weight of 235.23 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanethioamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethoxy)phenyl]ethanethioamide typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions, such as temperature and pressure, are optimized to maximize production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(trifluoromethoxy)phenyl]ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(trifluoromethoxy)phenyl]ethanethioamide is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(trifluoromethoxy)phenyl]ethanethioamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thioamide group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethoxy)phenylacetylene
- 4-(trifluoromethoxy)phenylethylamine
- 4-(trifluoromethoxy)phenol
Uniqueness
2-[4-(trifluoromethoxy)phenyl]ethanethioamide is unique due to the presence of both the trifluoromethoxy and thioamide groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1016725-27-1 |
---|---|
Molecular Formula |
C9H8F3NOS |
Molecular Weight |
235.2 |
Purity |
95 |
Origin of Product |
United States |
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